molecular formula C15H21BO4 B2701940 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol CAS No. 1093878-29-5

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol

Cat. No. B2701940
M. Wt: 276.14
InChI Key: DKLACGQNXNKKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol” is a chemical compound with the molecular formula C12H17BO3 . It is also known as 3-hydroxyphenylboronic acid pinacol ester, 3-hydroxybenzeneboronic acid, pinacol ester, and several other names . It is typically a colorless oily substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol” were not found in the search results, similar compounds are often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular weight of this compound is 220.075 g/mol . The InChI Key is MUKIFYQKIZOYKT-UHFFFAOYSA-N . The SMILES string representation is B1 (OC (C (O1) ©C) ©C)C2=CC (=CC=C2)O .


Physical And Chemical Properties Analysis

This compound has a predicted density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C (lit.) and boiling point is 130°C/20mmHg (lit.) . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied, demonstrating their importance in chemical research. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been achieved through a three-step substitution reaction. These compounds serve as boric acid ester intermediates with benzene rings, showcasing their potential in creating diverse molecular structures. The structural confirmation of these compounds was obtained using various spectroscopic methods, including FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures were further elucidated using single-crystal X-ray diffraction and DFT calculations, highlighting the accuracy of these methods in determining complex molecular geometries (Huang et al., 2021).

Molecular Electronic Properties

The investigation into the molecular electronic properties of compounds containing the dioxaborolan-2-yl group also illustrates the versatility of these molecules in scientific research. For example, the synthesis of Schiff base substituent-triggered compounds for efficient deboration reactions and their application in highly sensitive hydrogen peroxide vapor detection underscores the functional adaptability of these compounds. This research demonstrated how the introduction of functional groups can significantly enhance the sensing performance of borate to hydrogen peroxide vapor, making these compounds valuable in developing sensitive detection methods for peroxide-based explosives (Fu et al., 2016).

Crystallographic and Conformational Analyses

The detailed crystallographic and conformational analyses of compounds incorporating the dioxaborolan-2-yl group provide deep insights into their structural integrity and stability. Through single-crystal X-ray diffraction and DFT studies, researchers have been able to compare the molecular structures of these compounds with theoretical values, confirming the reliability of DFT in predicting the conformation of complex molecules. This level of analysis is crucial for understanding the structural characteristics that contribute to the compounds' reactivity and potential applications in various fields of chemistry (Wu et al., 2021).

Applications in Materials Science

Furthermore, the incorporation of the dioxaborolan-2-yl group into materials science, particularly in the development of novel fluorescent probes and organic light-emitting diodes (OLEDs), highlights the group's applicability beyond traditional chemical synthesis. For instance, the design and synthesis of a near-infrared fluorescent probe for benzoyl peroxide detection in real samples and zebrafish imaging showcases the potential of these compounds in biomedical research and diagnostics (Tian et al., 2017).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol” were not found in the search results, similar compounds are often used in the preparation of pharmaceuticals and chemical intermediates , suggesting they may have potential applications in these areas.

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-13(2)14(3,4)20-16(19-13)12-7-5-11(6-8-12)15(17)9-18-10-15/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLACGQNXNKKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol

CAS RN

1093878-29-5
Record name 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (3.3 g, 13.99 mmol) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.91 mL, 14.27 mmol) were taken up in THF (60 mL) and cooled to −78° C. before adding t-BuLi (16.46 mL, 28.0 mmol) dropwise. After stirring at −78° C. for 40 minutes, additional t-BuLi (16.46 mL, 28.0 mmol) was added. After 30 minutes oxetan-3-one (1.01 g, 13.99 mmol) was added and the reaction mixture was allowed to room temperature over 90 minutes. Water was added followed by saturated NH4Cl and the products were extracted into EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by flash silica gel column chromatography (6-50% EtOAc-hexanes) gave the title compound as a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Quantity
16.46 mL
Type
reactant
Reaction Step Three
Quantity
16.46 mL
Type
reactant
Reaction Step Four
Quantity
1.01 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.